N~6~-(3-methoxypropyl)-3-nitropyridine-2,6-diamine
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Overview
Description
N~6~-(3-methoxypropyl)-3-nitropyridine-2,6-diamine is a heterocyclic compound that features a pyridine ring substituted with a nitro group and a methoxypropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N6-(3-methoxypropyl)-3-nitropyridine-2,6-diamine typically involves the nitration of a pyridine derivative followed by the introduction of the methoxypropyl group. One common method includes:
Nitration: The pyridine ring is nitrated using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group at the 3-position.
Alkylation: The nitrated pyridine is then subjected to alkylation with 3-methoxypropyl bromide in the presence of a base such as potassium carbonate to introduce the methoxypropyl group.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions: N6-(3-methoxypropyl)-3-nitropyridine-2,6-diamine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium on carbon.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydride.
Major Products:
Reduction: Conversion to N6-(3-aminopropyl)-3-aminopyridine.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
N~6~-(3-methoxypropyl)-3-nitropyridine-2,6-diamine has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Materials Science: The compound can be used in the synthesis of advanced materials, including polymers and dyes.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of N6-(3-methoxypropyl)-3-nitropyridine-2,6-diamine involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the methoxypropyl group can enhance the compound’s solubility and bioavailability. The exact pathways and targets depend on the specific application, such as enzyme inhibition or receptor binding in medicinal chemistry.
Comparison with Similar Compounds
N~6~-(3-methoxypropyl)-3-aminopyridine: Similar structure but with an amino group instead of a nitro group.
3-nitropyridine-2,6-diamine: Lacks the methoxypropyl group.
Uniqueness: N6-(3-methoxypropyl)-3-nitropyridine-2,6-diamine is unique due to the combination of its nitro and methoxypropyl groups, which confer distinct chemical properties and reactivity. This makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
6-N-(3-methoxypropyl)-3-nitropyridine-2,6-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4O3/c1-16-6-2-5-11-8-4-3-7(13(14)15)9(10)12-8/h3-4H,2,5-6H2,1H3,(H3,10,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IULIKSKSSYTTHQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC1=NC(=C(C=C1)[N+](=O)[O-])N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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